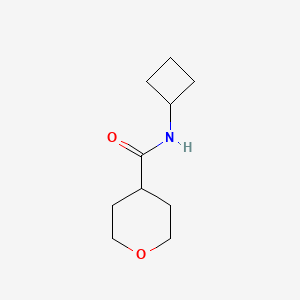![molecular formula C20H19F3N6OS B2583648 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine CAS No. 1286703-40-9](/img/structure/B2583648.png)
6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a piperazine ring .
Molecular Structure Analysis
The molecule contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a piperazine ring . The thiazole and pyridine rings are nearly coplanar to one another .
Scientific Research Applications
Pharmacological Applications
This compound, along with its derivatives, has been identified as a potential pharmacological agent due to its interaction with various biological targets. For instance, certain derivatives have been explored for their analgesic effects by acting as selective antagonists for transient receptor potential vanilloid 4 (TRPV4) channels. These compounds have shown promise in preclinical models for treating pain, highlighting the therapeutic potential of this chemical scaffold in developing new analgesics (Tsuno et al., 2017).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of related compounds, with studies synthesizing new pyridine derivatives to test their efficacy against various bacterial and fungal strains. The structure-activity relationship (SAR) analysis of these compounds provides insights into their potential as antimicrobial agents, contributing to the search for new treatments against resistant microbial infections (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Structural Analysis
The compound and its analogs have been subjects of extensive synthetic studies aimed at exploring their chemical properties and potential applications in medicinal chemistry. For example, research on the synthesis and reactions of related trifluoromethyl-containing heterocyclic compounds has expanded the understanding of these chemical structures and their potential utility in various scientific domains (Sokolov & Aksinenko, 2010). Additionally, studies on the protonation sites and hydrogen bonding in salts of similar compounds contribute to the knowledge of their structural chemistry, which is crucial for designing more effective and stable chemical entities (Böck et al., 2021).
Optical Properties and Material Science
The compound's derivatives have also been explored in the context of their optical properties, with research investigating the structure-dependent and environment-responsive characteristics of trisheterocyclic systems. Such studies are pertinent to the development of new materials with specific optical applications, including sensing, imaging, and light-emitting devices (Palion-Gazda et al., 2019).
Future Directions
Properties
IUPAC Name |
[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6OS/c1-13-3-2-4-16(25-13)27-19-26-15(12-31-19)18(30)29-9-7-28(8-10-29)17-6-5-14(11-24-17)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNLDUYCLSWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
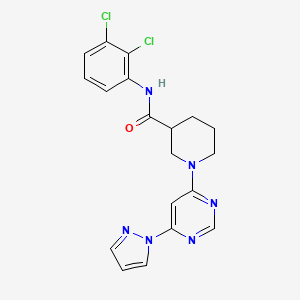
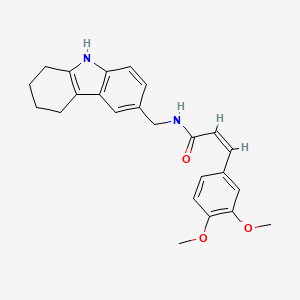
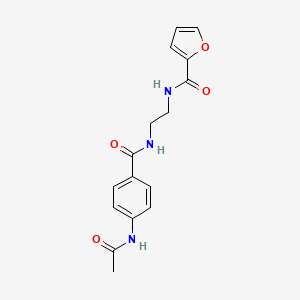
![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)
![3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2583579.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6,7-dimethoxy-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-imine](/img/structure/B2583580.png)
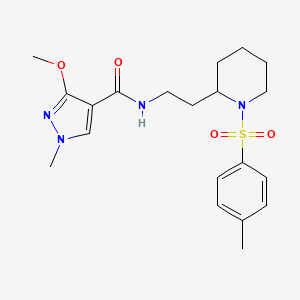
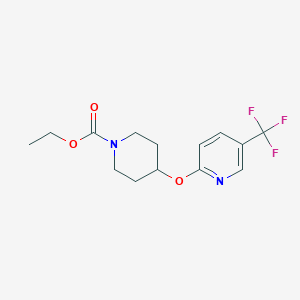
![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)
